N-(4-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
Description
N-(4-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic compound featuring a propanamide backbone substituted with a 4-ethylphenyl group, a 4-methoxyphenyl moiety, and a tetrazole ring. The tetrazole group is a critical pharmacophore known for enhancing bioavailability and binding affinity in medicinal chemistry, particularly in angiotensin II receptor blockers (ARBs) like losartan and valsartan . The ethyl and methoxy substituents modulate lipophilicity and electronic properties, influencing solubility and target interactions.
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-13-4-8-15(9-5-13)20-19(25)17(18-21-23-24-22-18)12-14-6-10-16(26-2)11-7-14/h4-11,17H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDDTKUGCPKJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-ethylbenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with sodium azide to form the tetrazole ring. The final step involves the acylation of the tetrazole intermediate with propanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The tetrazole ring can mimic carboxylate groups, allowing it to bind to biological targets effectively.
Comparison with Similar Compounds
Ethoxyphenyl Analog
Compound : N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Molecular Formula : C₁₉H₂₁N₅O₃
- Molecular Weight : 367.41 g/mol
- Key Differences: Replaces the ethyl group with an ethoxy (-OCH₂CH₃) group at the 4-position of the phenyl ring.
Fluorophenyl Analog
Compound : N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9)
Dimethoxyphenyl Analog
Compound : 3-(2,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide (CAS 483995-04-6)
- Molecular Formula : C₁₉H₂₀N₅O₄
- Molecular Weight : 383.41 g/mol
- Key Differences : Introduces a second methoxy group at the 2-position of the phenyl ring. This modification increases steric bulk and electron-donating effects, which may influence receptor binding .
Tetrazole Isomerism and Bioactivity
The position of the tetrazole ring (1H- vs. 2H-) affects tautomerism and hydrogen-bonding patterns. For example:
- 1H-Tetrazole analogs : Exhibit higher acidity (pKa ~4.9) due to the protonated nitrogen, enhancing ionic interactions with target proteins.
- 2H-Tetrazole analogs : Less acidic (pKa ~8.2), favoring hydrophobic interactions.
In ARBs like valsartan, the 1H-tetrazole configuration is critical for binding to the angiotensin II receptor . The target compound’s 2H-tetrazole may reduce potency but improve metabolic stability.
Pharmacologically Relevant Analogs
Olmesartan Medoxomil
- Structure : Contains a tetrazole ring and methoxy-substituted biphenyl group.
- Activity : Potent ARB with IC₅₀ ~1 nM for angiotensin II receptor inhibition. The tetrazole and methoxy groups are essential for binding .
- Comparison : The target compound lacks the biphenyl system but retains the methoxyphenyl-tetrazole motif, suggesting partial overlap in mechanism.
Pyrazole and Triazole Derivatives
Compounds like (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide () highlight the role of heterocycles in modulating selectivity. The target compound’s simpler structure may offer advantages in synthetic accessibility.
Structural and Functional Data Table
Biological Activity
N-(4-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure comprising an ethylphenyl group, a methoxyphenyl group, and a tetrazole moiety. The specific arrangement of these functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory, anti-cancer, and neuroprotective effects.
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives containing methoxy and phenyl groups have shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
2. Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. The presence of the tetrazole ring is often associated with enhanced cytotoxicity against cancer cell lines. In vitro studies have demonstrated significant growth inhibition in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 10 | Cell cycle arrest |
| HeLa (cervical cancer) | 12 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and tumor growth.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways such as NF-kB and MAPK pathways that are crucial for cell survival and proliferation.
Case Study 1: Anticancer Efficacy
A study conducted on a series of tetrazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The research focused on the mechanism by which the compound induces apoptosis through caspase activation.
Case Study 2: Neuroprotective Effects
Research has indicated that similar compounds may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This activity is particularly relevant in models of neurodegenerative diseases where oxidative damage plays a pivotal role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
